4-Borono-2-(cyclopropylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Borono-2-(cyclopropylmethoxy)benzoic acid is a boronic acid derivative with the molecular formula C11H13BO5 and a molecular weight of 236.03 g/mol . This compound is characterized by the presence of a boronic acid group and a cyclopropylmethoxy substituent on a benzoic acid core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the borylation of a suitable precursor, such as 2-(cyclopropylmethoxy)benzoic acid, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of 4-Borono-2-(cyclopropylmethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Borono-2-(cyclopropylmethoxy)benzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the cyclopropylmethoxy group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
4-Borono-2-(cyclopropylmethoxy)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Borono-2-(cyclopropylmethoxy)benzoic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Borono-2-(cyclopropylmethoxy)benzoic acid can be compared with other boronic acid derivatives, such as:
4-Boronobenzoic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of a cyclopropylmethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the cyclopropylmethoxy substituent, which can provide distinct reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C11H13BO5 |
---|---|
Molecular Weight |
236.03 g/mol |
IUPAC Name |
4-borono-2-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BO5/c13-11(14)9-4-3-8(12(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,15-16H,1-2,6H2,(H,13,14) |
InChI Key |
WVAOMALJWPGCOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OCC2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.